tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate
CAS No.: 1086392-07-5
Cat. No.: VC11496996
Molecular Formula: C13H19BrN2O2
Molecular Weight: 315.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1086392-07-5 |
|---|---|
| Molecular Formula | C13H19BrN2O2 |
| Molecular Weight | 315.2 |
Introduction
Structural and Molecular Characteristics
The compound features a carbamate-protected amine group attached to a 2-aminoethyl chain substituted at the 3-position of a bromophenyl ring. Its molecular formula is C₁₃H₁₉BrN₂O₂, with a molecular weight of 315.21 g/mol . Key structural elements include:
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A tert-butoxycarbonyl (Boc) group that protects the primary amine during synthetic steps.
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A 3-bromophenyl substituent that influences electronic and steric properties, facilitating cross-coupling reactions.
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A carbamate linkage (–NH–CO–O–) that enhances stability under basic conditions .
Comparative analysis with the 4-bromo isomer reveals minor differences in dipole moments and crystallinity due to bromine positioning, though both isomers share similar solubility profiles in polar aprotic solvents like DMF and DMSO .
Synthetic Methodologies
Carbamate Formation via Boc Protection
The primary synthesis route involves reacting 2-amino-2-(3-bromophenyl)ethylamine with di-tert-butyl dicarbonate (Boc₂O) under mild conditions. A representative protocol from peptide chemistry adaptations includes:
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Dissolving the amine substrate in dichloromethane (DCM) with triethylamine (TEA) as a base.
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Adding Boc₂O dropwise at 0°C to minimize side reactions.
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Stirring at room temperature for 4–6 hours, followed by aqueous workup and column purification .
Yield Optimization:
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Coupling Reagents: EDCI/HOBt systems improve yields to >90% by activating the carbamate intermediate.
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Solvent Effects: THF increases reaction rates compared to DCM but requires anhydrous conditions .
Industrial-Scale Production and Purification
Industrial synthesis employs continuous flow reactors to enhance efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 6–8 hours | 1–2 hours |
| Yield | 85–90% | 92–95% |
| Purification Method | Column Chromatography | Crystallization (EtOAc) |
Key Challenges:
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Residual bromine contamination during crystallization, addressed via activated carbon filtration .
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Thermal instability of the Boc group above 150°C, necessitating low-temperature drying.
Applications in Medicinal Chemistry
Role in Antibacterial Agent Development
The 4-bromo analog has been utilized in sulfonamide-based peptidase inhibitors targeting bacterial enzymes. Molecular docking studies show:
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Binding Affinity: –8.2 kcal/mol to E. coli peptide deformylase (PDB: 1LRU) .
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Selectivity: 12-fold higher for bacterial vs. human proteases due to bromine’s hydrophobic interactions .
Suzuki-Miyaura Cross-Coupling
The bromophenyl moiety enables palladium-catalyzed couplings with boronic acids. For example:
Optimized Conditions:
Stability and Degradation Pathways
Thermogravimetric Analysis (TGA):
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Decomposition begins at 180°C, releasing CO₂ and tert-butanol.
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Bromine remains stable up to 250°C, forming HBr upon degradation .
Hydrolytic Stability:
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Acidic Conditions (pH < 3): Rapid Boc deprotection (<30 minutes).
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Basic Conditions (pH > 10): Carbamate hydrolysis dominates, yielding 2-amino-2-(3-bromophenyl)ethylamine.
| Supplier | Purity | Form | Minimum Order |
|---|---|---|---|
| Chemlyte Solutions | 99% | Liquid | 100 g |
| Shanghai Scochem Tech | 98% | Powder | 25 g |
| Weifang Yangxu Group | 99% | Solid | 1 mg |
Storage Recommendations:
Future Research Directions
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